Hepcidin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
DTHFPICIFCCGCCRQPNCGMCCKT |
Origin of Product |
United States |
Scientific Research Applications
Diagnostic Applications
Hepcidin levels are increasingly being used as biomarkers for diagnosing iron disorders. The following applications have been identified:
- Iron-Refractory Iron Deficiency Anemia (IRIDA) : this compound levels can help diagnose IRIDA, a condition where patients do not respond to oral iron therapy. Elevated this compound levels indicate an underlying inflammatory process or iron overload, which can inhibit iron absorption .
- Guiding Iron Supplementation : In populations with high infection burdens, such as in developing countries, measuring this compound can guide safe iron supplementation strategies. This is crucial to prevent exacerbating infections while addressing iron deficiency .
- Differential Diagnosis : this compound measurements can assist in differentiating between various types of anemia, including anemia of inflammation and anemia due to chronic disease. This differentiation is vital for appropriate treatment strategies .
Therapeutic Implications
This compound's role in iron metabolism has led to the exploration of therapeutic strategies aimed at modulating its levels:
- This compound Agonists and Antagonists : Research indicates that agents that either enhance or inhibit this compound activity could effectively treat conditions like hereditary hemochromatosis (iron overload) or anemia due to this compound deficiency. For instance, this compound agonists may be beneficial in managing iron overload diseases by promoting iron sequestration .
- Therapeutics for β-Thalassemia : Increasing this compound levels has shown promise in alleviating symptoms of β-thalassemia by improving ineffective erythropoiesis and reducing transfusion dependency .
- Novel Drug Development : Efforts are underway to develop small molecules and monoclonal antibodies targeting this compound pathways. These could potentially provide new treatment options for various iron disorders .
Case Studies and Research Findings
Several studies highlight the clinical relevance of this compound:
- Sickle Cell Anemia Study : A case-control study among sickle cell anemia patients demonstrated significant differences in serum this compound levels based on genetic variants of the HAMP gene. Higher serum this compound was associated with specific genotypes, indicating a potential genetic influence on iron metabolism and disease severity .
- Restless Legs Syndrome (RLS) : Increased serum this compound levels were observed in drug-free patients with primary RLS compared to controls, suggesting a link between this compound dysregulation and RLS symptoms. This finding underscores the potential of using this compound as a biomarker for RLS diagnosis .
Data Summary
The following table summarizes key findings related to this compound applications:
| Application Area | Description | Key Findings |
|---|---|---|
| Diagnostic Biomarker | Used for diagnosing IRIDA and guiding safe iron supplementation | Elevated levels indicate inflammatory processes or overload |
| Therapeutic Target | Modulation of this compound levels for treating iron overload and deficiency | Agonists may alleviate β-thalassemia; antagonists for overload |
| Genetic Influence | Variants in HAMP gene affect serum this compound levels | Specific genotypes linked to higher serum this compound in SCA patients |
| Association with Other Conditions | Higher levels found in conditions like RLS | Suggests potential role as a biomarker for diagnosis |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Minihepcidins
Minihepcidins show promise in treating iron overload disorders by downregulating FPN, but none have yet reached clinical approval .
Pharmacological Modulators of this compound Activity
This compound Antagonists
These compounds block this compound-FPN interaction or inhibit this compound synthesis:
- Fursultiamine : A thiol-reactive small molecule that prevents this compound-mediated FPN internalization, restoring iron export in vitro (ferritin reduction: ~50% vs. This compound-only controls) .
- Anti-HJV Monoclonal Antibodies: Target hemojuvelin (HJV), a bone morphogenetic protein (BMP) co-receptor, to suppress this compound transcription. Preclinical studies show efficacy in iron-refractory anemia .
Table 2: Efficacy of this compound Antagonists
| Compound | Mechanism of Action | Effect on Ferritin Levels | Toxicity |
|---|---|---|---|
| Fursultiamine | Blocks this compound-FPN binding | ↓ 50% | Low |
| Thioxolone | Partial FPN degradation inhibition | ↓ 15% | Moderate |
| Anti-HJV MoAb | Reduces this compound synthesis | ↓ 30% (preclinical) | Not reported |
This compound Agonists
- IL-6 Inhibitors (e.g., tocilizumab) : Reduce inflammation-driven this compound overexpression, improving anemia of chronic disease .
- TMPRSS6 ASOs : Antisense oligonucleotides targeting matriptase-2 to upregulate this compound in iron-loading anemias .
Clinical and Therapeutic Implications
This compound in Disease States
Table 3: Serum this compound Levels in Pathological Conditions
Therapeutic Strategies
Preparation Methods
Sample Preparation for Hepcidin Quantification by LC-MS/MS
A widely used approach for this compound preparation involves protein precipitation combined with liquid chromatography and tandem mass spectrometry detection. Key points include:
Avoidance of Glassware: this compound-25 exhibits strong adsorption to glass surfaces, which compromises repeatability. Therefore, the use of silanized glassware or polypropylene containers is recommended to minimize peptide loss during preparation.
Protein Precipitation: Trichloroacetic acid (TCA) combined with acetonitrile (ACN) is used to precipitate proteins and extract this compound efficiently. A 50:50 mixture of 22% TCA and ACN helps avoid peptide aggregation, enabling low detection limits in serum samples.
Buffer pH Control: The buffer pH is critical for maintaining the stable charge state of this compound-25, influencing chromatographic behavior and detection sensitivity.
Sample Clean-Up: Methods include protein precipitation followed by pre-concentration steps such as online trapping columns before nano-LC-MS/MS injection. Some protocols use laborious silanized vials to enhance stability, while others employ polypropylene containers with comparable results.
Volumetric Absorptive Microsampling (VAMS) for this compound Extraction
An innovative sample preparation technique involves volumetric absorptive microsampling, which simplifies blood collection and peptide extraction:
Sample Collection: A defined volume of whole blood (approximately 25 µL) is collected via finger prick using Mitra volumetric absorptive microsamplers.
Extraction Protocol: The dried microsampler tips are placed on a 96-well plate and extracted with optimized solvent mixtures. The optimal extraction solvent was found to be a mixture of isopropanol–water–trifluoroacetic acid (40:60:1 v/v/v), balancing extraction efficiency and minimizing co-extraction of interfering matrix components.
Advantages: This method avoids venipuncture, centrifugation, and complex multi-step preparations, making it suitable for clinical and field applications.
Analytical Method Validation and Quantitation
Quantitative preparation methods have been validated with rigorous quality control:
| Control Level | Concentration (nmol/L) | Within Run CV (%) | Between Run CV (%) | Overall CV (%) |
|---|---|---|---|---|
| Lower Limit of Quantitation (LLOQ) | 0.25 | 12.2 | 1.7 | 12.3 |
| Low | 0.79 | 8.2 | 2.3 | 8.5 |
| Medium | 3.3 | 5.9 | 3.9 | 7.1 |
| High | 11.9 | 2.9 | 2.0 | 3.5 |
- The linearity of the assay is excellent (ranging from 0.988 to 0.999), with recovery rates near 100% and low matrix effects, ensuring reliable quantification across a broad concentration range.
Summary Table of Preparation Methods
| Preparation Aspect | Method Details | Key Considerations |
|---|---|---|
| Protein Precipitation | Use 22% TCA/ACN (1:1) mixture for precipitation and extraction | Avoid peptide aggregation, maintain peptide stability |
| Container Material | Use polypropylene (LoBind or regular) or silanized glassware | Minimize adsorption and loss of this compound |
| Microsampling Extraction | Volumetric absorptive microsampling with optimized solvent (40:60:1 isopropanol-water-TFA) | Simplifies sampling, avoids complex prep |
| Chromatographic Conditions | Control buffer pH to stabilize this compound charge state | Critical for LC-MS/MS sensitivity and reproducibility |
| Validation Parameters | LLOQ ~0.25 nmol/L, high recovery (~99.9%), low CVs | Ensures assay reliability and accuracy |
Q & A
Q. What are the challenges in measuring this compound levels across different assays?
- Methodological Answer: Discrepancies arise from lack of assay standardization. For example, mass spectrometry (MS) detects this compound-25 isoforms, while ELISAs may cross-react with inactive fragments. A 2018 multicenter study compared 10 assays, revealing ±30% variability in absolute values. Researchers must validate assays against a primary reference material (e.g., synthetic this compound-25) and report recovery rates for spiked samples .
Advanced Research Questions
Q. How can conflicting data on this compound’s association with clinical outcomes be resolved?
- Methodological Answer: Contradictions (e.g., this compound as a predictor of anemia therapy response vs. non-significance in certain cohorts) require multivariate regression adjusting for confounders like ferritin, albumin, and inflammation markers. A 2023 study resolved such conflicts by stratifying patients by iron status (TSAT <20% vs. ≥20%) and using longitudinal mixed-effects models . Replication in independent cohorts with harmonized assays is critical .
Q. What statistical methods are optimal for identifying determinants of serum this compound in complex datasets?
- Methodological Answer: Multivariate linear regression with backward elimination identifies independent predictors (e.g., ferritin, GDF-15, albumin). For non-linear relationships, machine learning approaches (random forests) can rank variable importance. A 2024 study using SHAP (SHapley Additive exPlanations) values revealed ferritin accounts for 58% of this compound variance in CKD patients, overshadowing GDF-15’s contribution .
Q. How should researchers design longitudinal studies to assess this compound’s response to iron therapy?
- Methodological Answer: Use an intention-to-treat (ITT) population with repeated this compound measurements pre- and post-intervention. For CKD trials, include time-to-event analysis for primary endpoints (e.g., need for rescue anemia therapy). Adjust for baseline this compound, CRP, and iron parameters. A 2020 trial design excluded samples after rescue therapy to avoid confounding .
Methodological Considerations Table
Key Controversies & Recommendations
- Controversy: this compound’s utility as a standalone biomarker vs. inclusion in composite scores.
- Recommendation: Use this compound alongside ferritin and TSAT in iron deficiency diagnostics. For clinical trials, pre-specify this compound thresholds (e.g., <5 nM for iron responsiveness) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
